
CID 91886316
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Woods alloy, also known as Lipowitz’s alloy, is a low-melting-point metal alloy composed of bismuth, lead, tin, and cadmium. It was invented by Barnabas Wood in 1860 and is known for its eutectic properties, meaning it has a single melting point rather than a range. The alloy melts at approximately 70°C (158°F), making it useful for various applications, including soldering, custom metal parts, and medical radiation treatment .
Preparation Methods
Woods alloy is typically prepared by melting and mixing its constituent metals in the correct proportions. The synthetic route involves heating bismuth, lead, tin, and cadmium until they reach their melting points and then combining them to form a homogeneous mixture. The reaction conditions require careful temperature control to ensure the metals do not oxidize or react undesirably. Industrial production methods often involve large-scale melting and casting processes to produce the alloy in various forms, such as sticks, granules, or custom shapes .
Chemical Reactions Analysis
Woods alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation reactions if exposed to air at high temperatures. The alloy does not typically undergo reduction or substitution reactions under normal conditions. Common reagents and conditions used in reactions involving Woods alloy include fluxes to prevent oxidation during melting and casting. The major products formed from these reactions are typically the alloy itself in various shapes and forms .
Scientific Research Applications
Woods alloy has a wide range of scientific research applications:
Chemistry: Used as a heat-transfer medium in hot baths for chemical reactions requiring precise temperature control.
Biology: Employed in making custom-shaped apertures and blocks for medical radiation treatment, such as electron-beam cutouts and lung blocks.
Medicine: Utilized in creating casts of keys and other objects for duplication purposes.
Industry: Applied in soldering, making custom metal parts, and as a filler material in automatic sprinkler systems
Mechanism of Action
The mechanism by which Woods alloy exerts its effects is primarily physical. Its low melting point allows it to transition from solid to liquid at relatively low temperatures, making it ideal for applications requiring precise melting and solidification. The molecular targets and pathways involved are related to its ability to flow and fill molds or gaps when in a liquid state, and then solidify to form a stable structure .
Comparison with Similar Compounds
Woods alloy is unique due to its specific composition and low melting point. Similar compounds include:
Rose’s metal: Melts at 98°C (208°F) and contains bismuth, lead, and tin.
Field’s metal: Melts at 62°C (144°F) and contains bismuth, indium, and tin.
Cerrolow alloys: Various melting points and compositions, often including bismuth, lead, tin, and indium.
Compared to these alloys, Woods alloy has a lower melting point and a specific combination of metals that give it unique properties, such as good fluidity and low surface tension .
Properties
Molecular Formula |
BiCdPdSn |
|---|---|
Molecular Weight |
546.52 g/mol |
InChI |
InChI=1S/Bi.Cd.Pd.Sn |
InChI Key |
JQASSMVBQCYMNK-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Cd].[Sn].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
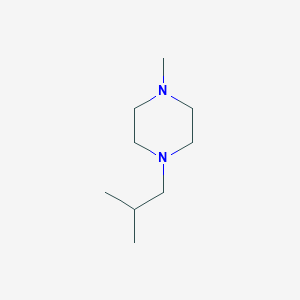
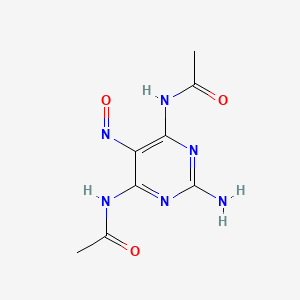
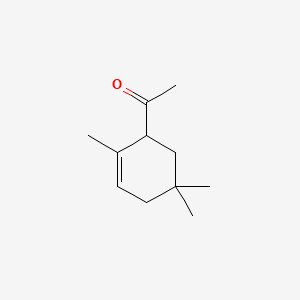
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
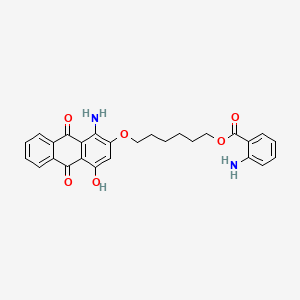
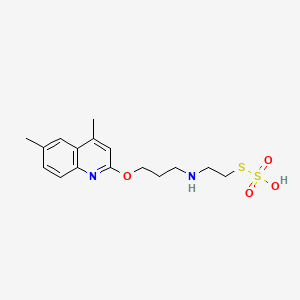
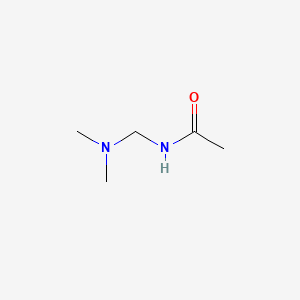
![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)

